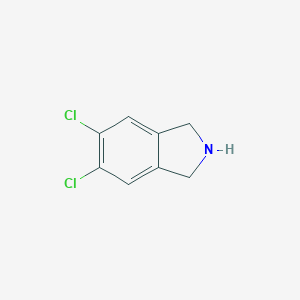

5,6-Dichloroisoindoline

Description

Historical Context of Isoindoline (B1297411) Chemistry

The study of isoindoles and their reduced form, isoindolines, dates back over a century. nih.govbeilstein-journals.org The synthesis of the parent isoindoline has been approached through various methods, including the electrolytic or chemical reduction of phthalimide (B116566) and the cyclization of α,α′-dibromo-xylene followed by deprotection. google.com However, these early methods often suffered from low yields. google.com A significant advancement came with the development of processes involving the catalytic hydrogenation of phthalonitrile (B49051). google.com Over the years, the synthesis of isoindoline derivatives has evolved, with modern techniques offering more efficient and versatile routes to this important heterocyclic system. organic-chemistry.orgorganic-chemistry.org

Significance of Dihalo-Substituted Isoindolines in Organic Synthesis and Advanced Materials Research

Dihalo-substituted isoindolines, such as 5,6-Dichloroisoindoline, are particularly valuable in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This versatility makes them key intermediates in the preparation of complex molecules. For instance, the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics with primary amines is a known method for preparing N-substituted phthalimides, which are closely related to isoindoline-1,3-diones. acs.org

In the realm of advanced materials, dihalo-substituted precursors are instrumental. For example, the synthesis of certain phthalocyanine (B1677752) derivatives, which have applications in sensor devices and as therapeutic agents, can start from dichlorinated isoindoline-1,3-dione compounds. scispace.comcardiff.ac.ukcore.ac.uk The halogen substituents can influence the electronic properties and stacking behavior of the resulting materials.

Overview of Research Trajectories for this compound and its Prominent Derivatives

Research involving this compound and its derivatives has primarily focused on their utility as synthetic intermediates. The compound itself is often derived from 4,5-dichlorophthalic anhydride (B1165640). mdpi.comresearchgate.net

A significant area of investigation involves the synthesis of this compound-1,3-dione, also known as 4,5-dichlorophthalimide (B101854). cymitquimica.combldpharm.comcymitquimica.combldpharm.com This dione (B5365651) is a versatile precursor for a range of N-substituted derivatives. Studies have shown that reacting it with various amines can yield compounds with potential biological activities. sci-hub.ru For example, certain 5,6-dichloro-isoindoline-1,3-dione derivatives have been evaluated for their hypoglycemic and anti-hyperlipidemic properties. sci-hub.ru

Furthermore, this compound has been utilized in the synthesis of inhibitors for enzymes like ADAMTS-5, which are implicated in diseases such as osteoarthritis. google.com The isoindoline moiety serves as a core scaffold to which other functional groups are attached to achieve the desired biological activity. google.com The reactivity of the dihalo-substituted benzene (B151609) ring also allows for the generation of benzyne (B1209423) intermediates, which can undergo various cycloaddition reactions, opening up pathways to novel and complex molecular architectures. qut.edu.au

| Research Area | Key Derivatives | Applications/Significance |

| Medicinal Chemistry | N-substituted this compound-1,3-diones | Potential hypoglycemic and anti-hyperlipidemic agents sci-hub.ru |

| ADAMTS-5 inhibitors | Treatment of osteoarthritis google.com | |

| Materials Science | Phthalocyanine precursors | Components in sensor devices and therapeutic applications scispace.comcardiff.ac.uk |

| Synthetic Chemistry | Benzyne precursors | Access to complex polycyclic aromatic compounds via cycloaddition reactions qut.edu.au |

Structure

3D Structure of Parent

Properties

CAS No. |

15997-90-7 |

|---|---|

Molecular Formula |

C8H8Cl3N |

Molecular Weight |

224.5 g/mol |

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |

InChI Key |

NIUYQVYLWQMFRM-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=C(C=C2CN1)Cl)Cl |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dichloroisoindoline and Its Key Derivatives

Approaches to the Core 5,6-Dichloroisoindoline Skeleton

The synthesis of the fundamental this compound skeleton, which lacks the carbonyl groups of the more common dione (B5365651) derivative, is a key step for creating certain classes of inhibitors and specialized molecules. One documented method involves the preparation of an intermediate which is then purified to yield the target this compound. For instance, a synthetic sequence starts with 5,6-dichloroisobenzofuran-1,3-dione, which is reacted and then purified using silica-gel column chromatography to afford this compound. google.com

A more general and widely applicable strategy for obtaining the isoindoline (B1297411) core is through the chemical reduction of the corresponding isoindoline-1,3-dione. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the cyclic imide carbonyls to methylene (B1212753) groups. mdpi.com This two-step approach, starting from the readily available this compound-1,3-dione, provides a reliable pathway to the saturated this compound core. mdpi.com

Synthesis of this compound-1,3-dione and Analogues

The this compound-1,3-dione core, also known as 4,5-dichlorophthalimide (B101854), is a central building block for a variety of derivatives. Its synthesis and subsequent functionalization are critical for developing new compounds.

Synthesis from 5,6-Dichloroisobenzofuran-1,3-dione (4,5-Dichlorophthalic Anhydride)

The most direct and common method for synthesizing this compound-1,3-dione and its N-substituted analogues is the condensation reaction of 5,6-dichloroisobenzofuran-1,3-dione (commonly known as 4,5-dichlorophthalic anhydride) with ammonia (B1221849) or a primary amine. sci-hub.ru This reaction is typically carried out under reflux in a suitable solvent, frequently glacial acetic acid. sci-hub.ru The process involves the nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by a cyclization step that eliminates a molecule of water to form the stable five-membered imide ring. This method's versatility allows for the direct incorporation of a wide range of substituents on the imide nitrogen by simply varying the primary amine used in the reaction.

Table 1: Synthesis of this compound-1,3-dione Derivatives from 4,5-Dichlorophthalic Anhydride (B1165640)

| Amine Reactant | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Ethylene (B1197577) diamine | Glacial Acetic Acid | Reflux, 8 hrs | 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65% |

| 2-Amino-5-methyl-benzoic acid | Glacial Acetic Acid | Reflux, 6-8 hrs | 2-(2-carboxy-4-methylphenyl)-5,6-dichloroisoindoline-1,3-dione | - |

| 3-Amino-2-naphthoic acid | Glacial Acetic Acid | Reflux, 6-8 hrs | 2-(2-carboxy-3-naphthyl)-5,6-dichloroisoindoline-1,3-dione | - |

Functionalization of the Imide Nitrogen in this compound-1,3-dione

The imide nitrogen of the pre-formed this compound-1,3-dione is a key site for introducing diverse functional groups, enabling the synthesis of a vast library of derivatives.

N-Acylation can be readily achieved by reacting the parent this compound-1,3-dione with an acylating agent. For example, refluxing the compound with acetic anhydride results in the formation of 2-acetyl-5,6-dichloroisoindoline-1,3-dione with a 60% yield. This reaction introduces an acetyl group onto the nitrogen atom, demonstrating a straightforward method for creating N-acyl derivatives.

N-Alkylation of the parent dione can also be performed, though often the desired N-substituted product is more conveniently synthesized directly from 4,5-dichlorophthalic anhydride and the corresponding primary amine, as detailed in section 2.2.1. This direct condensation is a form of in-situ N-alkylation or N-arylation of the phthalimide (B116566) system.

Table 2: Representative N-Acylation of this compound-1,3-dione

| Starting Material | Reagent | Reaction Conditions | Product | Yield |

|---|

The synthesis of N-vinyl derivatives of imides is a valuable transformation for creating monomers for polymerization and intermediates for further chemical modification. While specific examples for the direct vinylation of this compound-1,3-dione are not extensively documented in the reviewed literature, general methodologies for the N-vinylation of nitrogen heterocycles are well-established. A prominent method is the reaction of the N-H bond with acetylene, often generated in situ from calcium carbide. mdpi.com This reaction is typically catalyzed by a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like DMSO. mdpi.com This approach has been successfully applied to various nitrogen compounds, including carbazole (B46965) and indole, suggesting its potential applicability for the vinylation of this compound-1,3-dione to produce N-vinyl-5,6-dichloroisoindoline-1,3-dione. mdpi.com

For example, reacting the anhydride with amines such as 2-pyridylmethylamine or 2-(2-pyridyl)ethylamine introduces both a heteroaromatic ring and an aliphatic spacer of varying length. sci-hub.ru Similarly, using amino acids like β-alanine or phenylalanine results in the attachment of a carboxylic acid-containing aliphatic chain. The reaction with aminobenzoic or aminonaphthoic acids directly links complex carbocyclic systems to the imide nitrogen.

Table 3: Examples of Derivatization with Complex Aliphatic and Carbocyclic Systems

| Amine Reactant | Solvent | Product |

|---|---|---|

| 2-Pyridylmethylamine | Glacial Acetic Acid | 5,6-Dichloro-2-(pyridin-2-ylmethyl)isoindoline-1,3-dione |

| 2-(2-Pyridyl)ethylamine | Glacial Acetic Acid | 5,6-Dichloro-2-(2-(pyridin-2-yl)ethyl)isoindoline-1,3-dione |

| 2-(2-Morpholinoethyl)amine | Glacial Acetic Acid | 5,6-Dichloro-2-(2-morpholinoethyl)isoindoline-1,3-dione |

| β-Alanine | Glacial Acetic Acid | 3-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)propanoic acid |

Preparation of Other Dichlorinated Isoindoline Derivatives

The this compound framework serves as a valuable building block for more complex molecular architectures. Its dichlorinated nature allows for further functionalization or participation in cyclization reactions to yield a range of derivatives.

Isoindoline-Phenazine System Synthesis

A key synthetic application of dichlorinated isoindoline precursors is the construction of fused isoindoline-phenazine systems. These compounds are typically synthesized through the condensation of an isoindoline-based o-quinone with a substituted o-phenylenediamine (B120857). hi.is

The general approach involves preparing o-benzoquinone derivatives of isoindoline, which then act as the electrophilic component in the condensation reaction. The reaction with various o-phenylenediamines proceeds in high yields to form the target isoindoline-phenazine skeletons. hi.is Subsequent oxidation of these products can yield the corresponding isoindoline-phenazine-di-N-oxide nitroxide radicals. hi.is The reaction is often carried out in ethanol (B145695) at room temperature. hi.is Alternative methods for phenazine (B1670421) synthesis, such as solid-state reactions between o-quinones and o-diamines under inert atmosphere, have also been reported and may be applicable. rasayanjournal.co.in The formation of phenazines can also occur as a serendipitous side product in certain oxidative cyclization reactions, suggesting that reaction conditions can be optimized to favor phenazine formation. kingston.ac.ukmdpi.com

| Reactant 1 (Isoindoline o-quinone) | Reactant 2 (o-phenylenediamine) | Solvent | Conditions | Product (Isoindoline-Phenazine) | Yield | Ref |

| Isoindoline-6,7-dione | 1,2-Diaminobenzene | EtOH | Room Temp | Isoindolino[6,7-b]phenazine | High | hi.is |

| Isoindoline-6,7-dione | 4,5-Dimethyl-1,2-diaminobenzene | EtOH | Room Temp | 2,3-Dimethylisoindolino[6,7-b]phenazine | High | hi.is |

| Isoindoline-6,7-dione | 4-Chloro-1,2-diaminobenzene | EtOH | Room Temp | 2-Chloro-isoindolino[6,7-b]phenazine | High | hi.is |

Indan (B1671822) Derivative Synthesis from Dichlorinated Precursors

Dichlorinated precursors derived from the isoindoline family, such as 4,5-dichlorophthalic anhydride, are utilized in the synthesis of indan derivatives. Specifically, 5,6-dichloro-2-phenyl-indan-1,3-dione can be synthesized from 4,5-dichlorophthalic anhydride. lookchem.com

This transformation is typically achieved via a Friedel-Crafts acylation reaction. The process involves the reaction of the dichlorinated phthalic anhydride with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by an intramolecular cyclization to form the indan-1,3-dione ring system. This method provides an efficient route to halogenated indan-1,3-dione compounds, which are valuable intermediates in the synthesis of organic photoelectric materials. lookchem.com

| Precursor | Reagent | Product | Synthetic Method | Ref |

| 4,5-Dichlorophthalic anhydride | Benzene | 5,6-Dichloro-2-phenyl-indan-1,3-dione | Friedel-Crafts Acylation/Cyclization | lookchem.com |

Catalytic Strategies in this compound Derivative Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct heterocyclic frameworks efficiently and with high atom economy. The synthesis of the core isoindoline and isoindolinone structures, which are the basis for this compound derivatives, benefits significantly from transition-metal catalysis, particularly with rhodium and palladium complexes.

Rhodium-catalyzed reactions have emerged as powerful tools for C-H activation and functionalization, enabling the direct construction of the isoindolinone ring. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. Similarly, palladium-catalyzed cross-coupling and cyclization reactions provide versatile and efficient pathways to both isoindoline and isoindolinone derivatives. chinesechemsoc.orgnih.gov These strategies include carbonylative cyclizations, intramolecular aminations, and cascade reactions that form multiple bonds in a single step. nih.govrsc.org

Table of Rhodium-Catalyzed Strategies

| Catalytic Strategy | Catalyst System | Substrates | Product Type | Key Features | Ref |

| C-H Activation/Annulation | [{RhCl2Cp}2] | N-benzoylsulfonamides, Olefins | Isoindolinones | Broad olefin scope; efficient construction of 3-substituted isoindolinones. | nih.gov |

| C-H Functionalization in Water | Rh(III) complex | Benzamides, Propargyl alcohols | Isoindolinones | Green synthesis using water as a solvent; highly regioselective. | acs.org |

| Multicomponent Dehydrogenative Annulation | Rhodium catalyst, Cu oxidant | Diarylimines, Vinyl ketones, Amines | Isoindoles | One-pot synthesis activating four C-H and two N-H bonds. | rsc.org |

| C-H Addition to Imines | [CpRhCl2]2, AgB(C6F5)4 | Benzamides, N-sulfonyl aldimines | Branched Amines (Isoindoline precursors) | High functional group compatibility; products are precursors to isoindolines. | nih.gov |

Table of Palladium-Catalyzed Strategies

| Catalytic Strategy | Catalyst System | Substrates | Product Type | Key Features | Ref |

| Asymmetric Allylic C-H Amination | Pd(0) with Chiral Ligand | o-Allylbenzylamines | Chiral Isoindolines | High yields and excellent enantioselectivities (up to 98% ee). | chinesechemsoc.org |

| Carbonylative Cyclization | Pd catalyst, DPPP ligand | o-Halobenzoates, Primary Amines | Isoindole-1,3-diones | One-step approach tolerating various functional groups. | nih.gov |

| Insertion of N-tosylhydrazones | Pd2(dba)3, Xantphos | N-(2-iodobenzyl) anilines, N-tosylhydrazones | Isoindolines | Mild conditions; forms two new bonds in one step. | rsc.org |

| Oxidative Olefination/Aza-Michael Addition | Pd(II)/Cu(II) heterobimetallic catalyst | 2-Benzamidopyridine 1-oxide, Acrylates | Isoindolinones | Efficient synthesis of isoindolinones via C-H olefination. | rsc.org |

Chemical Reactivity and Transformational Chemistry of 5,6 Dichloroisoindoline Derivatives

Nucleophilic Reactions Involving Dichloroisoindoline Precursors and Derivatives

The reactivity of precursors to 5,6-dichloroisoindoline, particularly 4,5-dichlorophthalic anhydride (B1165640), is dominated by their susceptibility to nucleophilic attack. This reactivity is the foundation for the synthesis of a diverse array of derivatives.

Reactivity of 4,5-Dichlorophthalic Anhydride Towards Nucleophiles

4,5-Dichlorophthalic anhydride is a highly reactive cyclic anhydride, a characteristic attributed to the two chlorine substituents on the benzene (B151609) ring. This heightened reactivity makes it a valuable intermediate in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. smolecule.com It readily undergoes reactions with a variety of nucleophiles such as amines, alcohols, and thiosemicarbazide (B42300). smolecule.commdpi.com

The core of its reactivity lies in the electrophilic nature of the carbonyl carbons within the anhydride ring. Nucleophiles attack these carbons, initiating a ring-opening process. smolecule.commdpi.com For instance, the reaction with amines or thiosemicarbazide leads to the formation of phthalimide (B116566) and dicarboxylic acid derivatives. mdpi.comnih.gov The reaction conditions can influence the final product; for example, reacting 4,5-dichlorophthalic anhydride with 2-amino-thiophene-3-carboxylic acid ethyl ester in boiling glacial acetic acid yields one type of product, while its reaction with 4-aminothiophene-3-methylcarboxylate hydrochloride requires a basic medium like DMF. mdpi.com

The reaction with thiosemicarbazide in boiling glacial acetic acid results in the formation of 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com Similarly, reactions with various primary amines lead to the corresponding N-substituted phthalimides or the ring-opened dicarboxylic acids. mdpi.comnih.govucla.edu

Anhydride Ring-Opening Reactions Leading to Carboxylic Acid Derivatives

The fundamental reaction of 4,5-dichlorophthalic anhydride with nucleophiles is the opening of the anhydride ring to produce carboxylic acid derivatives. mdpi.comlibretexts.org This process is a classic example of nucleophilic acyl substitution. libretexts.org The reaction with water, for instance, leads to hydrolysis, forming two molecules of the corresponding carboxylic acid, although this particular reaction has limited synthetic utility as the anhydride is often derived from the acid itself. libretexts.org

More synthetically valuable are the reactions with amines and alcohols. The reaction with primary or secondary amines, a process known as aminolysis, requires two equivalents of the amine. One equivalent acts as the nucleophile, while the second neutralizes the carboxylic acid formed, preventing the protonation of the reacting amine. This reaction yields an amide and a carboxylate. libretexts.org

A specific example is the reaction of 4,5-dichlorophthalic anhydride with thiosemicarbazide, which yields 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com The reaction with ethylene (B1197577) diamine can yield both the corresponding N,N'-ethylenebis(4,5-dichlorophthalimide) and the ring-opened carboxylic acid derivative. mdpi.com The table below summarizes the outcomes of reacting 4,5-dichlorophthalic anhydride with various nucleophiles. mdpi.com

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| Thiosemicarbazide | Glacial Acetic Acid, Reflux | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid |

| Ethylene Diamine | - | N,N'-Ethylenebis(4,5-dichlorophthalimide) and ring-opened derivative |

| 2-Amino-5-methyl-benzoic acid | Glacial Acetic Acid, Reflux | Corresponding phthalimide derivative |

| 3-Amino-2-naphthoic acid | Glacial Acetic Acid, Reflux | Corresponding phthalimide derivative |

Reduction and Rearrangement Pathways

The transformation of dichloroisoindoline derivatives extends beyond nucleophilic substitution, with reduction and rearrangement reactions offering pathways to more complex heterocyclic structures.

Alkoxide-Catalyzed Hydrosilylation of Cyclic Imides to Isoquinolines

A significant transformation of cyclic imides, including derivatives of this compound, is their conversion to isoquinolines through an alkoxide-catalyzed hydrosilylation. researchgate.netacs.orgacs.orgresearchgate.net This tandem reaction involves both reduction and rearrangement steps. acs.orgacs.orgresearchgate.net Using a catalyst such as potassium trimethylsilanolate (TMSOK) and a reductant like diethoxymethylsilane (B37029) ((EtO)₂MeSiH), a variety of N-substituted cyclic imides can be converted into 3-aryl isoquinolines in moderate to good yields. researchgate.netacs.orgacs.orgresearchgate.net

The proposed reaction mechanism begins with the reduction of one of the imide's carbonyl groups to a ω-hydroxylactam. acs.orgnih.gov This intermediate then undergoes a base-catalyzed rearrangement, followed by another carbonyl reduction and subsequent elimination of a siloxy group to yield the final isoquinoline (B145761) product. acs.orgnih.gov This catalytic method is notable for its tolerance of various functional groups, including halogens and heterocyclic systems. acs.org The table below illustrates the effectiveness of different catalysts and silanes in this transformation. acs.org

| Catalyst (mol %) | Silane (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Isoquinoline (%) |

|---|---|---|---|---|---|---|

| tBuOK (10) | PhSiH₃ (2.0) | Dioxane | Reflux | 24 | 95 | 14 |

| TMSOK (10) | (EtO)₂MeSiH (2.5) | Dioxane | Reflux | 24 | >99 | 75 |

Oxidation Chemistry

The oxidation of isoindoline-based systems can lead to the formation of stable and functionalized radical species, which have applications in various fields, including materials science and biochemistry.

Oxidation of Isoindoline-Phenazine Moieties to N-Oxide Nitroxides

Isoindoline-phenazine skeletons can be synthesized by condensing o-benzoquinone derivatives of isoindoline (B1297411) with o-phenylenediamines. hi.is Subsequent oxidation of these isoindoline-phenazine moieties can generate stable isoindoline-phenazine-di-N-oxide nitroxide radicals. hi.isresearchgate.net

The oxidation process can be controlled to yield different products. For example, treatment of an isoindoline-phenazine with one equivalent of m-chloroperoxybenzoic acid (m-CPBA) can result in the formation of a nitroxide. hi.is Using a larger excess of the oxidizing agent (e.g., 5.5 equivalents) can lead to the formation of the di-N-oxide radical in high yields. hi.is These N-oxide nitroxides are of interest for applications such as noncovalent spin-labeling of DNA. hi.is The stability of these radicals is enhanced by the fusion of the nitroxide-containing ring to the aromatic system, which makes them resistant to decomposition pathways common for other types of nitroxides. hi.is

The general synthetic route involves the condensation of an isoindoline-derived o-quinone with an o-phenylenediamine (B120857) to form the phenazine (B1670421) structure, which is then oxidized to the di-N-oxide nitroxide. hi.is

Cyclotetramerization Reactions for Phthalocyanine (B1677752) Formation

The synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds, can be achieved through the cyclotetramerization of phthalonitrile (B49051) derivatives. This compound derivatives, particularly 4,5-dichlorophthalonitrile (B145054), serve as crucial precursors in the formation of chlorinated phthalocyanines. These reactions involve the condensation of four isoindole units to construct the 18-π-electron aromatic phthalocyanine ring system.

The introduction of chlorine atoms onto the phthalocyanine periphery significantly influences the electronic properties of the resulting macrocycle. Generally, the presence of electron-withdrawing chlorine atoms increases the first oxidation potential of the phthalocyanine. umich.edu This modification also results in a color change from the typical blue of unsubstituted phthalocyanines to green. umich.edu In fact, many commercial green phthalocyanine pigments contain a high degree of chlorination, often with 14-15 chlorine atoms per molecule. umich.edu

The cyclotetramerization is often carried out at elevated temperatures, and in some cases, microwave irradiation has been employed to facilitate the reaction under solvent-free conditions, promoting higher yields and easier purification. scispace.com

Research Findings on Cyclotetramerization for Phthalocyanine Formation

The versatility of 4,5-dichlorophthalonitrile as a starting material allows for the synthesis of a wide array of substituted phthalocyanines through nucleophilic aromatic substitution reactions prior to or during the cyclotetramerization process.

| Precursor | Reactant(s) | Metal/Catalyst | Conditions | Product | Key Findings | Reference(s) |

| 4,5-Dichlorophthalonitrile | Hexanethiol | - | - | 4,5-Dihexylthiophthalonitrile | Intermediate for symmetrically substituted phthalocyanines with excellent solubility. | nih.gov |

| 4,5-Dichlorophthalonitrile | Various N-containing nucleophiles | K₂CO₃ or Et₃N | 80-140 °C, 0.5-19.5 h in DMFA | 4-Chloro-5-(R-amino)phthalonitriles | Precursors for A₃B-type phthalocyanines with shifted absorption maxima. | chemintech.ru |

| 4,5-Dichlorophthalonitrile | Potassium fluoride | - | - | 4,5-Difluorophthalonitrile | Intermediate for further nucleophilic substitution reactions. | umich.edu |

| 4,5-Dichlorophthalonitrile | 1,2-Dibromo-4,5-difluorobenzene & Zn(CN)₂ | Palladium catalyst | - | 4,5-Difluorophthalonitrile | Alternative synthesis route for the difluoro intermediate. | umich.edu |

| 4,5-Dichlorophthalic anhydride | Formamide, then NH₃ solution, then POCl₃/DMF | - | Stepwise reaction with heating | 4,5-Dichlorophthalonitrile | A multi-step synthesis route starting from the anhydride. | guidechem.com |

| 4,5-Dichlorophthalonitrile | Dimethylamine (in situ from DMFA and triethylphosphite) | - | 160 °C, 3 h | 4-Chloro-5-(dimethylamino)phthalonitrile | Precursor for zinc phthalocyanine with high fluorescence quenching efficiency. | chemintech.ru |

| 4,5-Dichlorophthalonitrile | Dihexylamine | K₂CO₃ or Na₂CO₃ | DMSO, THF, or dimethylaminoethanol | 4-Chloro-5-(dihexylamino)phthalonitrile | Monosubstitution occurs regardless of reaction conditions. | chemintech.ru |

The resulting substituted phthalonitriles can then undergo cyclotetramerization, often in the presence of a metal salt to yield the corresponding metallophthalocyanine. The choice of the metal center and the peripheral substituents allows for the fine-tuning of the phthalocyanine's properties for various applications. For instance, the electrical properties of octachloro-metallophthalocyanines are highly dependent on the central metal ion, with cobalt, copper, and zinc complexes exhibiting n-type, p-type, and ambipolar behavior, respectively. worldscientific.com

Mixed cyclotetramerization reactions, where two different phthalonitrile derivatives are used, can lead to the formation of asymmetrically substituted A₃B-type phthalocyanines. nih.govchemintech.ru This approach further expands the diversity of accessible phthalocyanine structures and their functionalities.

Advanced Spectroscopic and Structural Characterization of 5,6 Dichloroisoindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5,6-Dichloroisoindoline and its derivatives, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons on the benzene (B151609) ring are of particular interest. Due to the symmetrical nature of the 5,6-dichloro substitution pattern, the protons at the 4- and 7-positions are chemically equivalent, often resulting in a single, sharp signal in the aromatic region of the spectrum.

For instance, in the analysis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione, the two aromatic protons (H-4 and H-7) resonate as a singlet, confirming their magnetic equivalence. researchgate.net The specific chemical shift can vary depending on the solvent and the substituents attached to the isoindoline (B1297411) nitrogen.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Compound | Solvent | Aromatic Protons (H-4/H-7) Chemical Shift (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|

| 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | DMSO-d₆ | 8.50 (s, 2H) | 2.43 (s, 3H, -COCH₃) |

Data sourced from a study on the reactivity of 4,5-Dichlorophthalic Anhydride (B1165640). researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound derivatives, the signals for the two chlorinated carbons (C-5 and C-6) are characteristic. These carbons typically appear in a distinct region of the spectrum, and their chemical shifts are a direct indicator of the substitution pattern on the aromatic ring.

Research has shown that for derivatives containing the 4,5-dichlorophenyl moiety (which corresponds to the this compound core), the two carbons directly bonded to chlorine atoms produce signals at approximately 138.0 and 135.0 ppm. researchgate.net The other carbon signals, such as those of the carbonyl groups in dione (B5365651) derivatives or the methylene (B1212753) groups in the reduced isoindoline ring, also provide crucial structural confirmation.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ ppm) |

|---|---|

| C-5 (C-Cl) | ~138.0 |

| C-6 (C-Cl) | ~135.0 |

Data derived from spectroscopic analysis of 4,5-dichloro derivatives. researchgate.net

Two-Dimensional NMR Techniques for Structural Elucidation

Correlation Spectroscopy (COSY): This homonuclear technique maps ¹H-¹H coupling networks. In the context of isoindoline derivatives, COSY spectra are used to confirm the connectivity between adjacent protons. researchgate.net For a substituted isoindoline ring, it would show correlations between the methylene protons and any adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning carbon signals based on their attached, and usually pre-assigned, protons. tandfonline.com Analysis of isoindoline-1,3-dione derivatives shows clear correlations between protons and their adjacent carbons, while quaternary carbons (like carbonyls or C-5/C-6) are absent from the spectrum, aiding in their identification. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons to protonated parts of the molecule. For example, HMBC can confirm the structure of novel isoindolines by showing correlations from protons to carbons across the ring system. tandfonline.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space interactions between protons that are in close proximity (< 5 Å), which is essential for determining stereochemistry and conformational details. nanalysis.com In the analysis of complex isoindoline structures, NOESY can confirm relative configurations by showing correlations between protons on different parts of the molecule that are spatially close. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound compounds, the IR spectrum provides key information about the N-H bond, C-H bonds, C-Cl bonds, and, in the case of its common dione derivatives, the characteristic carbonyl (C=O) groups.

In studies of various this compound-1,3-dione derivatives, strong absorption bands are consistently observed for the carbonyl groups. The exact position of these bands can indicate the nature of the imide ring. Furthermore, absorptions corresponding to the C-Cl stretching vibrations and the aromatic C=C bonds are also key diagnostic features.

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carbonyl (C=O) | 1656 - 1730 | Strong stretching absorption in dione derivatives. researchgate.net |

| Amino (N-H) | 3270 - 3400 | Weak to medium stretching absorption. researchgate.net |

| C-Cl | ~700-800 | Stretching vibration (typical for aryl chlorides). |

Data sourced from a study synthesizing various phthalimide (B116566) and dicarboxylic acid products. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized this compound compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive cluster of peaks in the mass spectrum, which serves as a clear indicator of the presence and number of chlorine atoms in the molecule.

For example, the EI-HRMS spectrum of a synthesized derivative, 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid, showed a molecular radical cation peak at m/z 306.9503, which corresponds precisely to the calculated mass for its molecular formula, C₉H₇Cl₂N₃O₃S, thus confirming its structure. researchgate.net This level of precision is essential for distinguishing between compounds with similar nominal masses.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This method is an extension of traditional infrared spectroscopy and is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a premier tool for determining the absolute configuration and conformational properties of chiral substances in solution. acs.orgnih.gov

The power of VCD lies in its ability to provide detailed structural information without the need for crystallization, which is often a significant hurdle for many organic compounds. acs.org For a molecule like this compound to be analyzed by VCD, it must be chiral. This can be achieved through the introduction of a stereocenter, for instance, by substitution at the C1 or C3 position of the isoindoline ring, creating a chiral derivative.

The VCD spectrum provides a unique fingerprint for a specific enantiomer. Modern approaches combine experimental VCD spectra with quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the theoretical spectra for different possible stereoisomers. rsc.orgnih.gov By comparing the experimental spectrum with the calculated ones, an unambiguous assignment of the absolute configuration of the molecule can be made. nih.govmdpi.com This comparative analysis has become a reliable method in synthetic and medicinal chemistry for verifying the stereochemical outcome of asymmetric syntheses. acs.orgmdpi.com

While specific VCD studies on this compound itself are not prominent in the literature, the technique has been successfully applied to a wide array of complex N-heterocyclic compounds. nih.gov For example, studies on 3,3-disubstituted isoindolinones have demonstrated how VCD, in conjunction with DFT calculations, can definitively establish the absolute configuration of newly created quaternary stereocenters. mdpi.com The analysis typically focuses on the carbonyl and other functional group regions of the spectrum, where characteristic VCD signals can be correlated with specific stereochemical features. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The process requires a single, high-quality crystal of the compound. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. For isoindoline derivatives, X-ray crystallography reveals the planarity of the fused ring system, the conformation of substituents, and the specific geometry imposed by the halogen atoms.

Although a crystal structure for this compound is not publicly documented, extensive crystallographic studies have been performed on closely related chlorinated and substituted isoindoline and isoindolinone derivatives. nih.govnih.govaksaray.edu.tr These studies provide valuable insight into the structural characteristics that can be expected for this class of compounds. For example, the analysis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione provided detailed geometric parameters and revealed a crystalline network formed by hydrogen bonds and π–π interactions. nih.gov Similarly, a study on various dihydro-1H-isoindole derivatives complexed with proteins elucidated the specific binding conformations and key interactions of the halo-substituted rings. nih.gov

The data obtained from such an analysis is typically presented in a standardized format, as illustrated by the representative data for a related isoindoline-1,3-dione derivative in the table below. This information is crucial for understanding structure-activity relationships, validating computational models, and designing new molecules with specific three-dimensional shapes.

Table 1: Representative Crystallographic Data for an Isoindoline-1,3-dione Derivative This table presents data for 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as a representative example to illustrate the parameters obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇NO₄ |

| Formula Weight | 311.3 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.4363(4) Å, b = 8.7363(4) Å, c = 12.1212(5) Å |

| α = 89.573(2)°, β = 80.073(2)°, γ = 74.650(2)° | |

| Volume (V) | 747.40(6) ų |

| Z (Molecules/unit cell) | 2 |

| Calculated Density | 1.38 g/cm³ |

| Temperature | 163(2) K |

Theoretical and Computational Investigations of 5,6 Dichloroisoindoline Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sbfisica.org.brepfl.ch It has become a primary tool for studying isoindoline (B1297411) derivatives, providing accurate predictions of their molecular geometries, electronic properties, and spectroscopic characteristics. mdpi.com Calculations are typically performed using specific basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost for these systems. mdpi.com

Exploration of Electronic Structure and Energetics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. ucf.edulibretexts.org DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. mdpi.com For derivatives like 2-Acetyl-5,6-dichloroisoindoline-1,3-dione, the geometry is optimized to find the most stable conformation. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm molecular structures. researchgate.net

Vibrational Frequencies (IR): Theoretical vibrational frequencies are calculated to understand the molecular vibrations. mdpi.com These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental Fourier-transform infrared (FT-IR) spectra. core.ac.uk For instance, in the DFT study of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione, the characteristic carbonyl (C=O) stretching frequencies were calculated and found to be consistent with experimental values. mdpi.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Isoindoline Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| C=O Stretching | 1796, 1727 | (Data not available in provided search results) |

| Aromatic C-H Stretching | (Data not available) | (Data not available) |

| C-Cl Stretching | (Data not available) | (Data not available) |

| Data based on findings for 2-Acetyl-5,6-dichloroisoindoline-1,3-dione. mdpi.com |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). core.ac.uk Studies on isoindoline derivatives have demonstrated a strong linear correlation between the experimental and theoretically calculated chemical shifts. tandfonline.com This correlation validates the accuracy of the computed molecular structure. For 2-Acetyl-5,6-dichloroisoindoline-1,3-dione, the calculated ¹H and ¹³C NMR signals correspond well with the experimental data, confirming the proposed structure. mdpi.com

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Acetyl-5,6-dichloroisoindoline-1,3-dione

| Atom | Experimental (ppm) | Theoretical (ppm) |

| ¹H NMR | ||

| H-4/7 | 8.50 | (Data not available in provided search results) |

| -NCOCH₃ | 2.43 | (Data not available) |

| ¹³C NMR | ||

| -NC OCH₃ | 170.0 | (Data not available) |

| C-1/3 | 163.3 | (Data not available) |

| C-5/6 | 139.5 | (Data not available) |

| C-3a,3b | 129.6 | (Data not available) |

| C-4/7 | 127.2 | (Data not available) |

| -NCOC H₃ | 24.7 | (Data not available) |

| Data referenced from a study on 2-Acetyl-5,6-dichloroisoindoline-1,3-dione. mdpi.com |

Analysis of Dipole Moments and Polarizability

Dipole Moment: The dipole moment is a measure of the net molecular polarity, arising from the charge separation within a molecule. nih.gov DFT calculations provide reliable predictions of dipole moments, which are crucial for understanding intermolecular interactions. mdpi.com For a series of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, DFT calculations yielded net dipole moments ranging from 2.02 to 3.73 Debye, indicating significant polarity. tandfonline.com The dipole moment of 4,5-dichlorophthalimide (B101854) (an isomer of 5,6-dichloroisoindoline-1,3-dione) has also been a subject of computational investigation. chemicalbook.com

Polarizability: Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. wikipedia.org It is a key parameter in determining a material's refractive index and its response to electric fields. wikipedia.org Ab initio and DFT calculations have been employed to investigate the polarizability of dichlorinated phthalimide (B116566) derivatives, providing insight into their dielectric properties. chemicalbook.com

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in optoelectronics and photonics. mdpi.com Materials with high hyperpolarizability values can alter the frequency of incident light, a property used in technologies like frequency doubling. mdpi.com Theoretical calculations are a primary method for predicting the NLO properties of new molecules. researcher.life The first-order hyperpolarizability of 4,5-dichlorophthalimide has been investigated using DFT methods, suggesting that such chlorinated isoindoline structures have potential for NLO applications. chemicalbook.com The calculations often compare the molecule's β value to that of a standard NLO material like urea (B33335) to gauge its potential. researcher.life

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of molecular reactivity and stability. irjweb.com These indices include electronegativity, chemical hardness, softness, and the electrophilicity index, all of which can be calculated from the energies of frontier molecular orbitals. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researcher.life

Table 3: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Representative Dichloroisoindoline Derivative

| Parameter | Value (eV) | Description |

| E(HOMO) | (Data not available in provided search results) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | (Data not available) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | (Data not available) | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | (Data not available) | Energy required to remove an electron |

| Electron Affinity (EA) | (Data not available) | Energy released when an electron is added |

| Hardness (η) | (Data not available) | Resistance to change in electron distribution |

| Electrophilicity (ω) | (Data not available) | Capacity to accept electrons |

| Qualitative descriptions are based on general findings for related derivatives. mdpi.comirjweb.com |

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index)

A study involving derivatives of 4,5-dichlorophthalic anhydride (B1165640), a direct precursor for certain this compound compounds, utilized DFT calculations at the B3LYP/6-311G(d,p) level to determine these key chemical reactivity indicators. mdpi.com Among the compounds synthesized and studied was 2-Acetyl-5,6-dichloroisoindoline-1,3-dione. mdpi.com The calculated reactivity descriptors for this and related compounds offer insight into their chemical behavior. mdpi.comresearchgate.net

Ionization Potential (IP) represents the minimum energy required to remove an electron from a molecule. A higher IP suggests greater stability and a lower tendency to be oxidized. Electron Affinity (EA) is the energy released when an electron is added to a molecule. A higher EA indicates a greater ability to accept an electron.

These two properties are fundamental to calculating other important descriptors. Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. psu.edu It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). psu.edumdpi.com Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered to be chemically hard, implying lower reactivity and higher kinetic stability. nih.govresearchgate.netThe Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

The computed values for 2-Acetyl-5,6-dichloroisoindoline-1,3-dione and its parent anhydride are presented in the table below, based on data from DFT calculations. mdpi.com

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| 4,5-Dichlorophthalic anhydride | -10.291 | -4.139 | -3.076 | -8.614 |

| 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | -9.581 | -4.819 | -2.381 | -10.827 |

These theoretical calculations provide a foundational understanding of the electronic characteristics and potential reactivity of this compound derivatives, guiding further experimental studies in medicinal chemistry and materials science. researchgate.net

Conformational Analysis via Computational Methods

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and physical properties. For flexible molecules like many isoindoline derivatives, computational methods are indispensable for identifying the most stable conformations and understanding the energy landscape of their rotational possibilities. csic.esethz.ch

Computational conformational analysis typically involves a systematic or stochastic search of the potential energy surface of the molecule to find various energy minima. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are then employed to optimize the geometry of these conformers and calculate their relative energies. nih.gov This allows for the determination of the most probable conformations, such as the Boltzmann distribution at a given temperature. chemrxiv.org

For complex molecular systems, comparing calculated properties with experimental data is crucial for validation. A powerful approach combines computational chemistry with NMR spectroscopy. csic.es By calculating NMR parameters, such as coupling constants (J-values) for different potential conformers and comparing them with experimentally measured values, the conformational equilibrium in solution can be accurately described. chemrxiv.org

While specific conformational analysis studies dedicated exclusively to the this compound core structure were not identified in the surveyed literature, the established computational methodologies are fully applicable. Such studies would be essential to understand how the chloro-substituents and other functional groups on the isoindoline ring influence its puckering and the orientation of substituents, which is a key determinant for its interaction with biological targets. ethz.chnih.gov The general procedures for these types of analyses involve geometry optimization, frequency calculations, and single-point energy calculations using various basis sets to ensure accuracy. mdpi.com

Research Applications and Functionalization Strategies of 5,6 Dichloroisoindoline Scaffolds

Role in Synthetic Organic Chemistry as a Reactant or Intermediate

The unique structural features of 5,6-dichloroisoindoline and its derivatives, such as this compound-1,3-dione, make it a valuable precursor in the synthesis of intricate molecular architectures. Its reactivity allows for the construction of complex frameworks, including those found in nucleoside analogues and benzenedicarboxamides.

Reactant in Complex Molecule Synthesis

Nucleoside Analogues: The synthesis of modified nucleosides is a critical area of research, as these compounds are fundamental to the development of antiviral and anticancer therapies. researchgate.netgoogle.comnih.gov this compound-1,3-dione, also known as 4,5-dichlorophthalimide (B101854), serves as a key reactant in the preparation of specific nucleoside analogues. chemicalbook.com For instance, it is utilized in the synthesis of 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine, a compound of interest in medicinal chemistry. chemicalbook.com The process involves the coupling of the dichlorophthalimide moiety with a modified sugar ring, demonstrating the utility of the isoindoline (B1297411) scaffold in creating complex, biologically relevant molecules. chemicalbook.comnih.govmdpi.com

Benzenedicarboxamides: this compound-1,3-dione is also a direct precursor to 4,5-dichloro-1,2-benzenedicarboxamide. chemicalbook.com This conversion highlights the role of the isoindoline derivative as a starting material for constructing molecules with specific substitution patterns on the benzene (B151609) ring. lookchem.com

Additive for Stereoselective Catalysis

Beyond its role as a primary reactant, derivatives of this compound have found application as additives in stereoselective catalysis, a field focused on controlling the three-dimensional arrangement of atoms in a chemical reaction. mdpi.comnih.gov Specifically, 4,5-dichlorophthalimide has been shown to enhance the enantioselectivity of certain catalytic processes. It is employed as an additive in the iridium-BICP catalyzed asymmetric hydrogenation of 2,3,3-trimethylindolenine. chemicalbook.com The presence of the dichlorophthalimide influences the catalytic environment, leading to a higher preference for the formation of one enantiomer over the other. chemicalbook.com

Exploration in Materials Science

The robust and adaptable structure of the this compound scaffold makes it an attractive building block for advanced materials with tunable properties. Its incorporation into larger systems like phthalocyanines and nitroxide radicals allows for the development of materials with specific electronic and optical characteristics.

Precursors for Phthalocyanine (B1677752) and Analogues with Tunable Electronic and Optical Properties

Phthalocyanines are large, aromatic macrocycles that have been extensively studied for their use as dyes, pigments, and in various technological applications such as organic solar cells and optical recording media. thieme-connect.de The properties of phthalocyanines can be finely tuned by altering the substituents on their peripheral structure. thieme-connect.dearxiv.org

This compound derivatives, such as 4,5-dichlorophthalonitrile (B145054), are crucial precursors in the synthesis of substituted phthalocyanines. lookchem.com For example, 4,5-dichlorophthalimide is a reactant in the synthesis of octachloro-Cu-phthalocyanine. chemicalbook.com The presence of chlorine atoms on the phthalocyanine ring, introduced via the dichloroisoindoline precursor, significantly modifies the electronic and, consequently, the optical properties of the final macrocycle. thieme-connect.de This strategic substitution allows for the creation of phthalocyanine analogues with tailor-made characteristics for specific material science applications. researchgate.net

Building Blocks for Functionalized Nitroxide Radicals

Nitroxide radicals are stable organic free radicals that are widely used as spin labels and probes in biological and materials chemistry. nih.govmdpi.com The isoindoline framework provides a rigid and stable core for the construction of these radicals. hi.is The fusion of the nitroxide-containing ring to the aromatic ring of isoindoline enhances their stability and resistance to decomposition. hi.is

While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthesis of isoindoline-based nitroxides highlights the versatility of the isoindoline skeleton. hi.is The aromatic ring of the isoindoline can undergo various substitution reactions, allowing for the creation of a diverse library of functionalized nitroxide radicals. hi.ismdpi.com This suggests that the 5,6-dichloro-substituted isoindoline could serve as a valuable building block for producing nitroxides with specific electronic properties imparted by the chlorine atoms. These functionalized nitroxides could have applications as spin labels, antioxidants, or in the development of new catalytic oxidizers. hi.isnih.govnih.gov

Biochemical and Biological Research Tools

The unique structure of this compound derivatives makes them useful tools in biochemical and biological research. These compounds can be employed to study and interact with biological systems at a molecular level.

Derivatives such as 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-PROPIONIC ACID are utilized in biochemical research to investigate enzyme interactions and receptor binding. smolecule.com The specific substitution pattern of the dichloroisoindoline ring can influence its binding affinity and selectivity for biological targets.

Furthermore, compounds like 5,6-dichloroisoindole-1,3-dione are used in medicinal chemistry and for biological experiments, although they are intended for research and development purposes only. lookchem.comchemsrc.comnih.gov Their application as research tools helps in the elucidation of biological pathways and in the early stages of drug discovery.

Probes for Studying Molecular Interactions and Pathways

Derivatives of isoindoline and related cyclic anhydrides are utilized as probes to investigate complex biological systems. nih.govresearchgate.net These molecules can be functionalized to interact with specific targets, allowing researchers to study molecular recognition events and signaling pathways. nih.gov The development of such probes often begins with a precursor like 4,5-dichlorophthalic anhydride (B1165640), which can be reacted with various nucleophiles to create a library of derivatives. researchgate.netmdpi.com

The core principle involves creating molecules that can reverse pathological gene expression signatures or modulate the activity of specific pathways. nih.gov By integrating different functional groups onto the this compound backbone, scientists can fine-tune the probe's properties, such as its hydrophobicity and electronic character, which are crucial for crossing biological membranes and interacting with intracellular components. mdpi.com These tailored molecules serve as tools to explore the mechanisms of disease and to identify potential therapeutic targets by observing their effects on gene expression and protein function. nih.gov The analysis of how these derivatives interact within biological systems provides valuable insights into the underlying molecular pathways. nih.gov

Spin Labels for Nucleic Acid Research (DNA/RNA Abasic Site Interactions)

The isoindoline framework is particularly effective in the design of spin labels for studying the structure and dynamics of nucleic acids using techniques like pulsed electron paramagnetic resonance (EPR) spectroscopy. hi.isnih.govhi.is Spin labels are stable radical molecules, typically nitroxides, that are attached to a macromolecule like DNA or RNA. nih.gov The interactions of these labels with their environment provide high-resolution structural information. nih.govhi.is

A notable application involves the creation of isoindoline-nitroxide derivatives that function as non-covalent spin labels. hi.ishi.is These probes are designed to bind with high affinity and specificity to abasic sites—locations in the DNA or RNA duplex where a base is missing. hi.ishi.is For instance, a guanine-isoindoline nitroxide conjugate, known as ´G, has been shown to insert into abasic sites in both DNA and RNA duplexes, where it mimics a native guanine (B1146940) base by forming hydrogen bonds with the complementary cytosine. hi.is The rigid structure of the isoindoline portion of the label helps to restrict its motion, which is advantageous for obtaining precise distance and angular measurements. hi.is

Research has focused on synthesizing various isoindoline-phenazine skeletons which, upon oxidation, yield nitroxide radicals. hi.is These spin labels have demonstrated high binding affinity and selectivity for abasic sites in duplex DNA, providing a powerful tool for investigating nucleic acid conformation and interactions. hi.is

| Spin Label Type | Target | Key Findings | Reference |

|---|---|---|---|

| Isoindoline-nitroxide derivative of guanine (´G) | Abasic sites in dsDNA and dsRNA | Incorporates with high affinity and specificity via Watson-Crick base pairing. The isoindoline radical points into the minor groove, allowing for high-resolution distance measurements. | hi.is |

| Isoindoline-phenazine-di-N-oxide nitroxide radicals | Abasic sites in duplex DNA | Showed high binding affinity and selectivity, particularly for abasic sites opposite a cytosine base. Serves as an effective noncovalent spin label. | hi.is |

Development of Derivatives for Biological Evaluation

The this compound scaffold is a versatile starting point for synthesizing novel compounds for biological evaluation across various fields. mdpi.commdpi.comnih.gov The synthetic accessibility of its precursor, 4,5-dichlorophthalic anhydride, allows for the creation of a diverse range of derivatives through reactions with different amines and other nucleophiles. researchgate.netmdpi.com These derivatives are then screened for potential biological activities, including anticancer and herbicidal properties. mdpi.comnih.gov

In one area of research, novel 5,6-dichlorobenzimidazole derivatives were designed and synthesized to act as inhibitors of BRAF kinases, which are implicated in some cancers. nih.gov The design strategy focused on creating molecules where the 5,6-dichloro moieties would enhance hydrophobic interactions within the kinase's binding pocket. nih.gov Several of these synthesized compounds showed potent inhibitory activity against the target kinases. nih.gov

In another application, cyclic imide derivatives have been evaluated for their potential as herbicides. mdpi.com While not using the exact 5,6-dichloro- substitution, related structures have shown significant phytotoxic effects, inhibiting the root and stem growth of weeds. mdpi.com The general principle of modifying the imide structure to enhance biological activity is broadly applicable. The synthesis of various N-substituted this compound-1,3-diones demonstrates the chemical tractability of creating libraries of compounds for further biological screening. mdpi.com

| Derivative Class | Synthetic Precursor | Intended Biological Evaluation | Reference |

|---|---|---|---|

| N-substituted this compound-1,3-diones | 4,5-Dichlorophthalic anhydride | General biological screening for activities such as antimicrobial or cytotoxic effects. | researchgate.netmdpi.com |

| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | 4,5-Dichloro-o-phenylene diamine | Anticancer activity via inhibition of BRAFWT and BRAFV600E kinases. | nih.gov |

| Epoxy derivatives of methylhexahydroisoindole-1,3-dione | Hexahydroisoindole-1,3-dione | Herbicidal and phytotoxic activity against weeds. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of isoindoline (B1297411) derivatives exist, the development of novel, more efficient, and selective routes for 5,6-dichloroisoindoline and its analogues remains a critical area of investigation. Future efforts will likely concentrate on methodologies that offer higher yields, greater purity, and reduced environmental impact. One promising direction is the application of transition-metal-catalyzed reactions, which have shown success in the synthesis of other complex heterocyclic compounds. Furthermore, the exploration of one-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, could significantly streamline the production of this compound, making it more accessible for broader research and application. nih.gov The development of asymmetric syntheses to produce enantiomerically pure forms of substituted this compound derivatives will also be crucial for their potential use in chiral materials and as pharmaceutical intermediates.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and optimization of this compound applications. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govacs.org Molecular docking and molecular dynamics simulations will be instrumental in predicting and understanding the interactions of this compound-based ligands with biological targets such as proteins and nucleic acids. scielo.org.mxscielo.org.mx These computational approaches can help in the rational design of new derivatives with enhanced biological activity or specific material properties. For instance, by modeling the effect of different substituents on the isoindoline core, researchers can predict how modifications will influence factors like binding affinity, selectivity, and pharmacokinetic properties, thereby guiding synthetic efforts. mdpi.com

Expansion of Applications in Chemical Biology and Materials Science

The distinct characteristics of the this compound scaffold make it a promising candidate for a range of applications in chemical biology and materials science. In chemical biology, its derivatives could be developed as molecular probes to study biological processes, leveraging the chlorine atoms as handles for further functionalization or as reporters in certain analytical techniques. europa.eu The isoindoline core is a feature in various bioactive molecules, and the dichloro-substitution pattern of this compound may confer unique biological activities or improved properties to known pharmacophores. nih.gov

In the realm of materials science, the halogenated aromatic ring of this compound could be exploited in the design of novel organic electronic materials. The chlorine atoms can influence the molecular packing in the solid state and the electronic properties of the resulting materials, potentially leading to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the ability of halogen atoms to participate in halogen bonding presents an exciting avenue for the construction of supramolecular assemblies and crystal engineering, opening up possibilities for the development of new functional materials with tailored architectures and properties. nih.gov

Sustainable and Green Chemistry Approaches in Dichloroisoindoline Synthesis

A growing emphasis on environmentally friendly chemical processes is driving research towards sustainable and green chemistry approaches for the synthesis of this compound. rsc.org Future synthetic strategies will likely focus on the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are recyclable and based on abundant, non-toxic metals. researchgate.net Solventless reaction conditions are also being explored as a means to reduce waste and energy consumption. researchgate.net Furthermore, the principles of atom economy will be a key consideration in the design of new synthetic routes, aiming to maximize the incorporation of starting material atoms into the final product. By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Q & A

Q. Q1: What are the optimal synthetic routes for 5,6-Dichloroisoindoline, and how can reaction conditions be systematically varied to improve yield and purity?

Methodological Answer: To optimize synthesis, begin with established routes such as halogenation of isoindoline derivatives or metal-halogen exchange protocols (e.g., using o-dihalides followed by fluoride elimination, as seen in analogous indolyne syntheses) . Systematically vary parameters:

- Catalysts : Test transition metals (e.g., Pd, Cu) for cross-coupling steps.

- Solvents : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents.

- Temperature : Explore thermal vs. microwave-assisted conditions.

- Purification : Use column chromatography or recrystallization, monitoring purity via HPLC.

Q. Data Framework :

| Condition Variation | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| PdCl₂, DMF, 80°C | 65 | 98 | Minor byproducts |

| CuI, THF, RT | 45 | 92 | Slow reaction |

Reference synthetic protocols and purity validation methods from medicinal chemistry guidelines .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and chlorine-induced deshielding. Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- NOESY : Confirm spatial proximity of substituents in the isoindoline core.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns from chlorine atoms.

- IR Spectroscopy : Detect C-Cl stretching vibrations (~550–600 cm⁻¹).

Always cross-validate with computational predictions (e.g., NMR chemical shift calculators) and reference spectral databases .

Advanced Research Questions

Q. Q3: What underlying electronic and steric factors govern the regioselectivity of this compound in cycloaddition reactions, and how can computational methods like DFT predict reaction outcomes?

Methodological Answer:

- Electronic Analysis : Use density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to calculate frontier molecular orbitals (FMOs). Chlorine’s electron-withdrawing effects polarize the isoindoline ring, directing electrophilic attacks to specific positions .

- Steric Considerations : Molecular dynamics simulations can model substituent bulk (e.g., tert-butyl groups) and their impact on transition-state geometries.

- Case Study : Compare this compound’s reactivity with 6,7-indolyne, where steric hindrance and electronic effects lead to regioselective Diels-Alder adducts .

Q. Predictive Workflow :

Optimize reactant geometries computationally.

Calculate activation energies for competing pathways.

Validate with experimental kinetics (e.g., Arrhenius plots).

Q. Q4: How can researchers resolve contradictions in experimental data regarding the reactivity of this compound under varying catalytic conditions?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous solvents, catalyst purity) .

- Error Quantification : Calculate uncertainties in yield measurements (e.g., ±2% for triplicate runs).

- Control Experiments : Compare uncatalyzed reactions to isolate catalyst-specific effects.

- Statistical Tools :

Example : If Pd-catalyzed reactions show inconsistent yields, test for catalyst decomposition (e.g., via in situ XAS spectroscopy) or ligand effects.

Q. Q5: What strategies are effective for designing experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

- Hypothesis-Driven Design :

- Target Identification : Use molecular docking to predict binding affinities for enzymes (e.g., kinases) based on isoindoline’s planar structure.

- SAR Studies : Synthesize derivatives with varied substituents (e.g., -OH, -CF₃) and test inhibitory activity (IC₅₀) .

- Experimental Protocol :

- In Vitro Assays : Use fluorescence-based assays for real-time activity monitoring.

- Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .

Q. Data Reporting :

| Derivative | R-Group | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 5,6-Cl | -H | 120 | 1.5 |

| 5,6-Cl | -CF₃ | 35 | 8.2 |

Key Takeaways

- Basic Research : Focus on synthesis optimization, characterization, and reproducibility.

- Advanced Research : Leverage computational modeling, contradiction analysis, and hypothesis-driven biological assays.

- Methodological Rigor : Adhere to guidelines for data presentation, statistical validation, and peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.